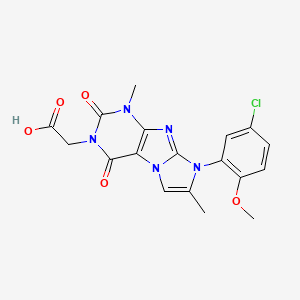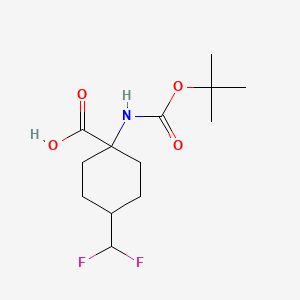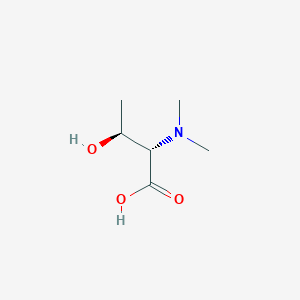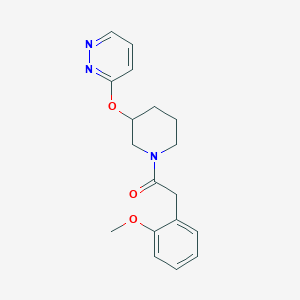
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound with a molecular formula of C20H25N3O3. It is also known as LY294002, a highly selective inhibitor of phosphoinositide 3-kinases (PI3Ks) that are involved in various cellular processes.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen-Bonding Patterns
The hydrogen-bonding patterns of enaminones, compounds closely related to 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, have been studied to understand their molecular interactions. These compounds demonstrate bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Additional weak interactions further stabilize the crystal structures, highlighting the compound's potential in molecular design and drug development (Balderson et al., 2007).
Synthesis and Medicinal Chemistry
The synthesis of new Mannich bases of arylpyridazinones, which share a structural similarity with the compound , has shown promise as analgesic and anti-inflammatory agents. These compounds have been evaluated for their analgesic and anti-inflammatory activities, providing insights into the design of new therapeutic agents with minimized side effects (Gökçe et al., 2005).
Antimicrobial Activity
Research on pyridine derivatives, including those structurally related to 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, has identified compounds with variable and modest antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Crystal Structure and Solvent Effects
The study of Co (II) complexes of paeonol derivatives, related to the compound of interest, highlights the influence of solvents on the crystal structure and stability of metal complexes. This research provides valuable insights for the pharmaceutical industry, particularly in drug formulation and the design of metal-based therapeutics (Patel et al., 2019).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-18(22)21-11-5-7-15(13-21)24-17-9-4-10-19-20-17/h2-4,6,8-10,15H,5,7,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGDHGKZZAQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

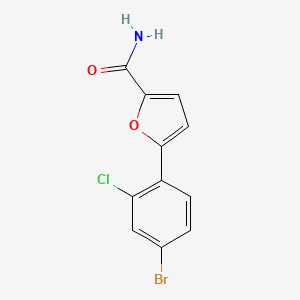
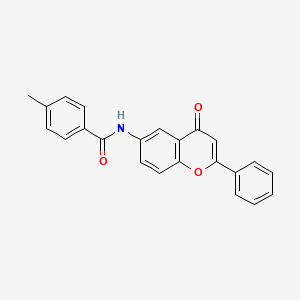
![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)
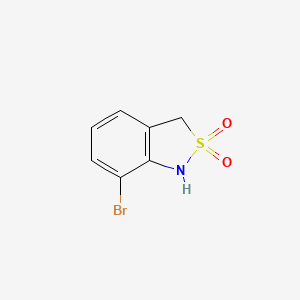
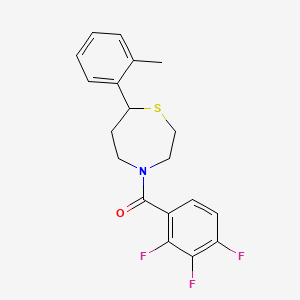
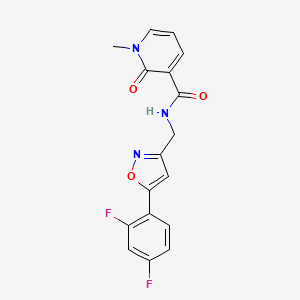
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)
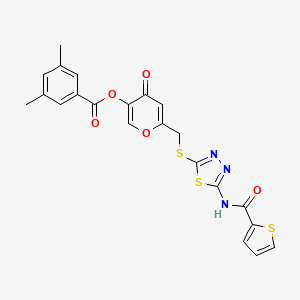
![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)
